

A Comprehensive Spectroscopic Guide to 4-Bromo-5-(trifluoromethyl)-1H-indazole

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Compound of Interest

Compound Name: 4-Bromo-5-(trifluoromethyl)-1H-indazole

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This technical guide provides a detailed analysis of the expected spectroscopic signature of **4-Bromo-5-(trifluoromethyl)-1H-indazole** (CAS: 1428234-73-4), a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document synthesizes data from analogous structures to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of substituted indazoles.

The indazole core is a prevalent scaffold in pharmacologically active compounds, and the unique electronic properties imparted by the bromine and trifluoromethyl substituents make this particular derivative a valuable synthon.^[1] Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of such molecules in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds. For **4-Bromo-5-(trifluoromethyl)-1H-indazole**, a combination of ^1H , ^{13}C , and ^{19}F NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to reveal three distinct signals in the aromatic region, corresponding to the protons on the indazole ring, and a broad signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the bromine and trifluoromethyl groups.

Table 1: Predicted ^1H NMR Chemical Shifts (500 MHz, DMSO- d_6)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~8.3	Singlet (or narrow doublet)	-
H-6	~7.9	Doublet	$J_{\text{H6-H7}} \approx 9.0$
H-7	~7.7	Doublet	$J_{\text{H7-H6}} \approx 9.0$
N-H	>13.0	Broad Singlet	-

Expertise & Experience: Justification for Predictions

- H-3 Proton:** The proton at the 3-position is typically the most downfield signal in the ^1H NMR spectrum of 1H-indazoles, appearing as a singlet or a narrow doublet due to coupling with H-7.
- Aromatic Protons (H-6, H-7):** The protons on the benzene ring portion will appear as an AX spin system (two doublets) due to ortho-coupling. The electron-withdrawing trifluoromethyl group at C-5 will deshield the adjacent H-6, shifting it downfield relative to H-7.
- N-H Proton:** The indazole N-H proton is known to be acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a hydrogen-bond accepting solvent like DMSO- d_6 , this proton signal is expected to be significantly downfield and broadened due to proton exchange.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum will display signals for all eight carbon atoms in the molecule. The trifluoromethyl group will cause the C-5 signal to appear as a quartet due to

^1JCF coupling, and the CF_3 carbon itself will be a prominent quartet.

Table 2: Predicted ^{13}C NMR Chemical Shifts (125 MHz, DMSO- d_6)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to F)	Coupling Constant (J, Hz)
C-3	~135	Singlet	-
C-3a	~140	Singlet	-
C-4	~115	Quartet	$^3\text{JCF} \approx 4\text{-}5$
C-5	~125	Quartet	$^1\text{JCF} \approx 270\text{-}275$
C-6	~120	Quartet	$^2\text{JCF} \approx 30\text{-}35$
C-7	~112	Singlet	-
C-7a	~122	Singlet	-
CF_3	~124	Quartet	$^1\text{JCF} \approx 270\text{-}275$

Expertise & Experience: Justification for Predictions

- CF_3 Group Influence:** The trifluoromethyl group has a strong influence on the ^{13}C chemical shifts. The carbon directly attached (C-5) will be significantly affected, as will the adjacent carbons (C-4 and C-6) through space and through bond effects.[\[5\]](#)[\[6\]](#)
- ^{13}C - ^{19}F Coupling:** One-bond coupling (^1JCF) for the CF_3 group is typically very large, around 270-275 Hz.[\[5\]](#) Two-bond (^2JCF) and three-bond (^3JCF) couplings are also observable and are diagnostic for identifying the positions of fluorinated groups.[\[7\]](#)[\[8\]](#) The C-4, C-5, and C-6 carbons are all expected to show coupling to the fluorine atoms.[\[5\]](#)
- C-4 (Bromo-substituted):** The carbon bearing the bromine atom (C-4) is expected to be shielded compared to an unsubstituted carbon due to the "heavy atom effect".

Predicted ^{19}F NMR Spectral Data

The ^{19}F NMR spectrum provides a direct and sensitive window into the fluorinated portion of the molecule. For **4-Bromo-5-(trifluoromethyl)-1H-indazole**, a single signal is expected for the three equivalent fluorine atoms of the CF_3 group.

Table 3: Predicted ^{19}F NMR Chemical Shift (470 MHz, DMSO- d_6)

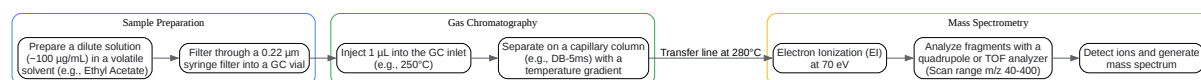
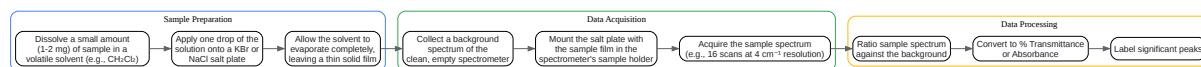
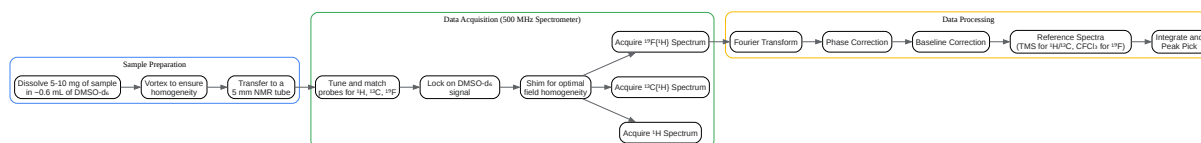
Fluorine Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
C ₅ -CF ₃	~ -60 to -65	Singlet

Expertise & Experience: Justification for Predictions

- **Chemical Shift Range:** The chemical shift for a trifluoromethyl group on an aromatic ring typically falls within the range of -60 to -65 ppm relative to CFCl_3 .^{[9][10][11]} The exact position will be influenced by the electronic environment of the indazole ring.
- **Multiplicity:** In a proton-decoupled ^{19}F NMR spectrum, the signal for the CF_3 group will be a singlet, as all three fluorine atoms are chemically equivalent.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structure confirmation.



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